molecular formula C8H8Br2 B160322 1,2-Dibromo-4-ethylbenzene CAS No. 134940-69-5

1,2-Dibromo-4-ethylbenzene

Cat. No. B160322
M. Wt: 263.96 g/mol
InChI Key: TWRRCFOQFYBRLL-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-ethylbenzene is a chemical compound with the molecular formula C8H8Br2. It has a molecular weight of 263.96 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for 1,2-Dibromo-4-ethylbenzene is 1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

1,2-Dibromo-4-ethylbenzene has a density of 1.7±0.1 g/cm3, a boiling point of 271.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 51.2±0.3 cm3 .

Scientific Research Applications

Brominated Flame Retardants

1,2-Dibromo-4-ethylbenzene is part of a larger group of novel brominated flame retardants (NBFRs), which have seen increasing application due to their ability to enhance fire resistance in materials. Research has highlighted the need for more studies on the occurrence, environmental fate, and toxicity of these compounds. Significant knowledge gaps exist for many NBFRs, indicating the necessity for optimized analytical methods and further research on their environmental impact, including indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Genotoxicity of Ethylbenzene Derivatives

Another study focused on the genotoxicity of ethylbenzene, a compound related to 1,2-Dibromo-4-ethylbenzene, assessing whether there is sufficient data to characterize its mode of action as either genotoxic or non-genotoxic. The review concluded that the available data from a standard battery of genotoxicity assays do not support a genotoxic mechanism for ethylbenzene-induced tumors in rats and mice (Henderson, Brusick, Ratpan, & Veenstra, 2007).

Environmental Impact of BTEX Compounds

The environmental impact of Benzene, Toluene, Ethylbenzene, and Xylene (BTEX) compounds, to which 1,2-Dibromo-4-ethylbenzene is structurally related, has been extensively reviewed. Studies have indicated significant health impacts associated with ambient level exposure to BTEX, including hormonal disruptions potentially leading to a range of health conditions. This underscores the importance of evaluating the use of BTEX in consumer and industrial products and suggests that chemicals present at low concentrations need to be assessed and regulated more carefully (Bolden, Kwiatkowski, & Colborn, 2015).

Synthesis Applications

Research into the practical synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the chemical synthesis applications of brominated and ethylated compounds. These studies reveal the challenges and advancements in the synthesis processes that could be relevant for compounds like 1,2-Dibromo-4-ethylbenzene (Qiu, Gu, Zhang, & Xu, 2009).

Bioremediation of BTEX in Groundwater

The in situ bioremediation of BTEX contaminants in groundwater highlights the environmental remediation efforts for monoaromatic pollutants. Studies have shown that enhanced anaerobic bioremediation can be a simple, applicable, and economical solution for the removal of BTEX compounds from contaminated groundwater. This research points towards the potential bioremediation applications and environmental significance of studying compounds like 1,2-Dibromo-4-ethylbenzene in the context of groundwater pollution (Farhadian, Vachelard, Duchez, & Larroche, 2008).

Safety And Hazards

Handling 1,2-Dibromo-4-ethylbenzene requires caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,2-dibromo-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRRCFOQFYBRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595777
Record name 1,2-Dibromo-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-4-ethylbenzene

CAS RN

134940-69-5
Record name 1,2-Dibromo-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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